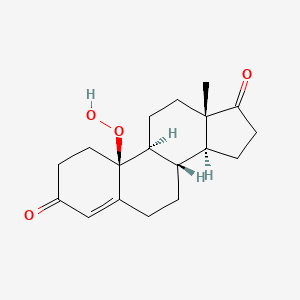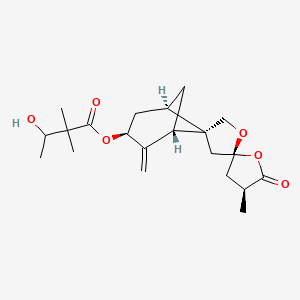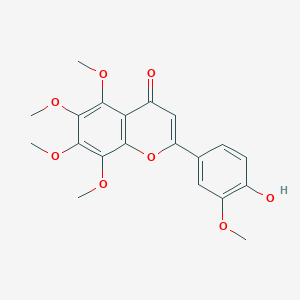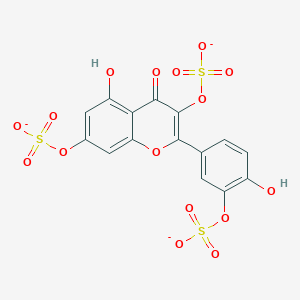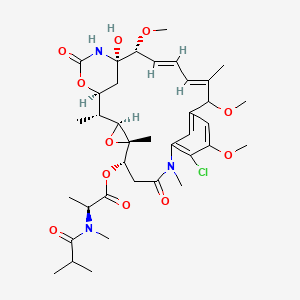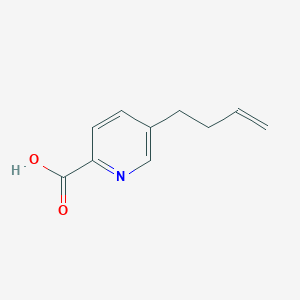
Dehydrofusaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydrofusaric acid is a natural product found in Fusarium nygamai with data available.
科学的研究の応用
Toxicity and Bioactive Properties
- Dehydrofusaric acid, along with fusaric acid and their corresponding methyl esters, isolated from Fusarium nygamai, demonstrated wide chlorosis evolving into necrosis on tomato leaves and seedlings, and a strong inhibition of root elongation. However, these acids showed no toxicity to brine shrimps, while their methyl esters exhibited 50% toxicity (Capasso et al., 1996).
Biosynthesis and Conversion
- Gibberella fujikuroi produced dehydrofusaric acid in high yield under certain culturing conditions, with evidence of interconversion between fusaric and dehydrofusaric acids, and the formation of 10-hydroxyfusaric acid (Pitel & Vining, 1970).
Quantitative Analysis
- A high-performance liquid chromatography (HPLC) method was developed for the quantitative analysis of fusaric and dehydrofusaric acids and their methyl esters in Fusarium species, aiding in the study of these metabolites (Amalfitano et al., 2002).
Antimicrobial Applications
- Fusarium redolens Dzf2, an endophytic fungus, produced fusaric and dehydrofusaric acids, which exhibited antimicrobial activities against various bacteria and inhibited spore germination of Magnaporthe oryzae (Zhou Li-gang, 2010).
Acanthamoebicidal Activity
- Dehydrofusaric acid, isolated from Fusarium fujikuroi species complex Tlau3, showed significant acanthamoebicidal activity against Acanthamoeba trophozoites, suggesting its potential as a therapeutic agent for acanthamoeba-related diseases (Boonman et al., 2012).
Biocontrol Applications
- A strain of Fusarium oxysporum, used for controlling Striga hermonthica, produced small amounts of fusaric and dehydrofusaric acid, with no detectable toxins concerning human health (Savard et al., 1997).
特性
CAS番号 |
3626-76-4 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC名 |
5-but-3-enylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h2,5-7H,1,3-4H2,(H,12,13) |
InChIキー |
CHNSJWFYRAXVMQ-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CN=C(C=C1)C(=O)O |
正規SMILES |
C=CCCC1=CN=C(C=C1)C(=O)O |
同義語 |
9,10-dehydrofusaric acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



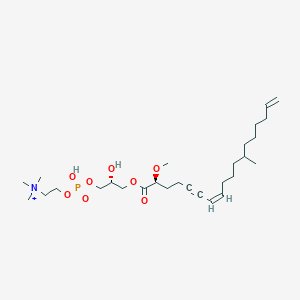
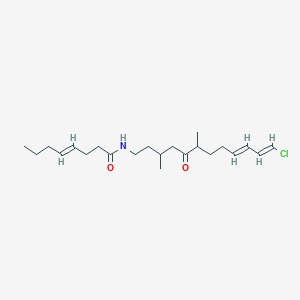
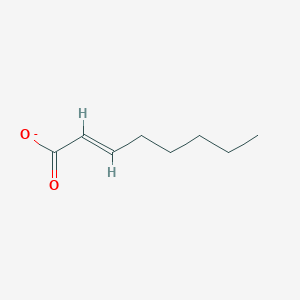
![N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1259701.png)
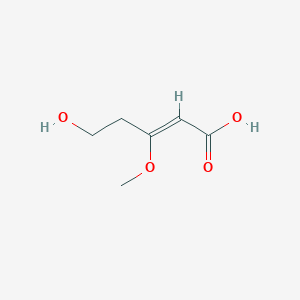
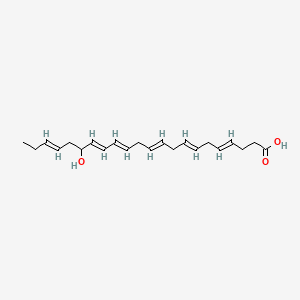
![methyl (1R,2R,6S,7R,8R,13R,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-7-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1259706.png)

![(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyoct-3-yn-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259709.png)
